![molecular formula C16H20N2O5S B14431250 N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-L-threonine CAS No. 77481-11-9](/img/structure/B14431250.png)
N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-L-threonine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[5-(Dimethylamino)-1-naphthylsulfonyl]threonine is a compound that belongs to the class of organic compounds known as naphthalenesulfonamides. This compound is characterized by the presence of a naphthalene ring system substituted with a dimethylamino group and a sulfonyl group, which is further attached to a threonine moiety. It is known for its fluorescent properties and is widely used in biochemical research for labeling and detection purposes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(Dimethylamino)-1-naphthylsulfonyl]threonine typically involves the reaction of 5-(dimethylamino)-1-naphthalenesulfonyl chloride with threonine. The reaction is carried out in an appropriate solvent, such as dimethylformamide (DMF), under basic conditions using a base like triethylamine. The reaction proceeds through the formation of a sulfonamide bond between the sulfonyl chloride and the amino group of threonine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
N-[5-(Dimethylamino)-1-naphthylsulfonyl]threonine undergoes various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The naphthalene ring can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various sulfonamide derivatives, while oxidation and reduction can modify the naphthalene ring .
Wissenschaftliche Forschungsanwendungen
N-[5-(Dimethylamino)-1-naphthylsulfonyl]threonine is extensively used in scientific research, particularly in the fields of:
Chemistry: As a fluorescent probe for detecting and quantifying amino acids and peptides.
Biology: For labeling proteins and studying protein-protein interactions.
Medicine: In diagnostic assays and imaging techniques.
Industry: Used in the development of fluorescent dyes and sensors
Wirkmechanismus
The mechanism of action of N-[5-(Dimethylamino)-1-naphthylsulfonyl]threonine involves its ability to form stable fluorescent adducts with primary and secondary amines. The compound reacts with amino groups
Eigenschaften
CAS-Nummer |
77481-11-9 |
|---|---|
Molekularformel |
C16H20N2O5S |
Molekulargewicht |
352.4 g/mol |
IUPAC-Name |
(2S,3R)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C16H20N2O5S/c1-10(19)15(16(20)21)17-24(22,23)14-9-5-6-11-12(14)7-4-8-13(11)18(2)3/h4-10,15,17,19H,1-3H3,(H,20,21)/t10-,15+/m1/s1 |
InChI-Schlüssel |
FKKZRYVWMJRWNI-BMIGLBTASA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C)O |
Kanonische SMILES |
CC(C(C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


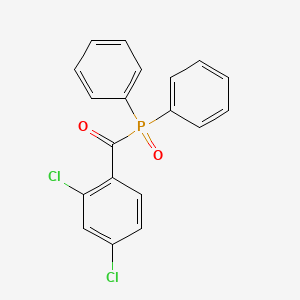
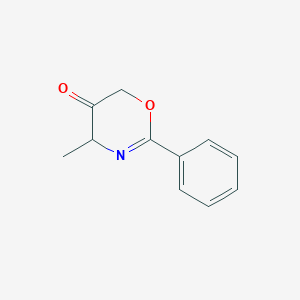
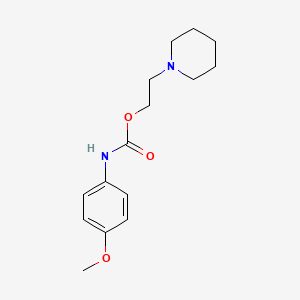
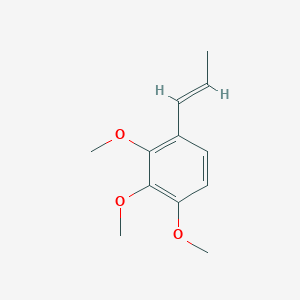

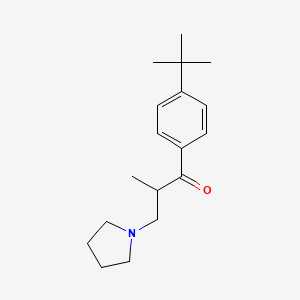
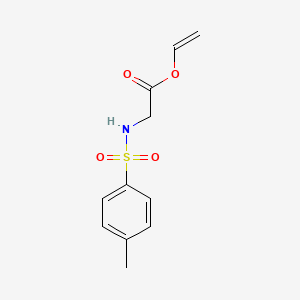
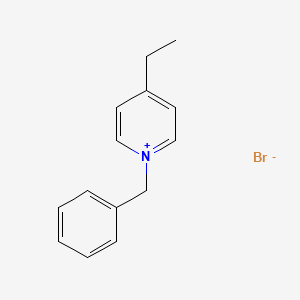

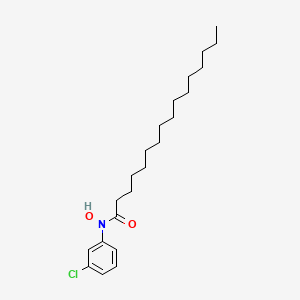
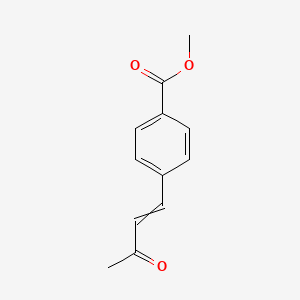
![2,2'-[Hexane-2,5-diylbis(oxymethylene)]bis(oxirane)](/img/structure/B14431222.png)
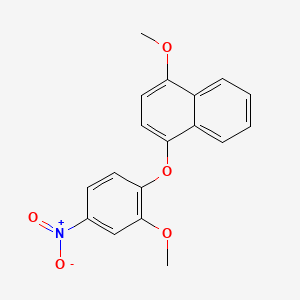
![3-Butenoic acid, 2-[(dimethylphenylsilyl)methyl]-3-methyl-](/img/structure/B14431234.png)
